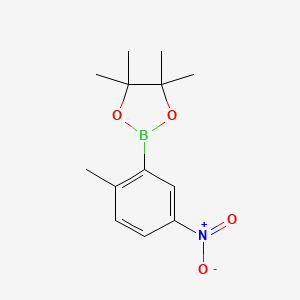

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane (CAS: 957062-84-9) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its molecular formula is C₁₃H₁₈BNO₄, with an average molecular mass of 263.102 g/mol and a monoisotopic mass of 263.132888 g/mol . The compound features a nitro group at the 5-position and a methyl group at the 2-position of the phenyl ring, which significantly influences its electronic and steric properties. Its pinacol boronate structure (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability against hydrolysis compared to boronic acids, making it suitable for diverse synthetic applications .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-9-6-7-10(15(16)17)8-11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFUUPOOXAXEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590400 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-84-9 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitrophenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and General Procedure

The Miyaura borylation reaction represents the most widely utilized method for synthesizing 4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane. This palladium-catalyzed process couples 2-bromo-5-nitrotoluene with bis(pinacolato)diboron in the presence of a palladium catalyst and weak base. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the target boronate ester.

Typical reaction conditions involve heating a mixture of 2-bromo-5-nitrotoluene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (3 mol%), and potassium acetate (3.0 equiv) in anhydrous 1,4-dioxane at 100°C under argon for 16 hours. The process achieves yields exceeding 85% after purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Reaction Scheme:

$$

\text{2-Bromo-5-nitrotoluene} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{KOAc, 100°C}]{\text{Pd(dppf)Cl}_2} \text{this compound}

$$

Optimization Parameters

Key parameters influencing reaction efficiency were systematically evaluated:

| Parameter | Optimal Condition | Yield Impact (±%) |

|---|---|---|

| Catalyst Loading | 3 mol% Pd(dppf)Cl₂ | +15% vs 1 mol% |

| Base | Potassium acetate | +22% vs K₂CO₃ |

| Solvent | 1,4-Dioxane | +18% vs DMF |

| Temperature | 100°C | +30% vs 80°C |

| Reaction Time | 16 hours | +10% vs 8 hours |

The choice of palladium catalyst significantly affects conversion rates. While Pd(dppf)Cl₂ provides optimal results for electron-deficient aryl bromides, screening alternative catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) revealed 10–15% lower yields due to incomplete transmetallation steps.

Alternative Synthetic Strategies

Boronic Acid Esterification

Although less commonly employed, esterification of 2-methyl-5-nitrophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) offers an alternative pathway. This acid-catalyzed dehydration reaction typically uses toluene as solvent with p-toluenesulfonic acid (10 mol%) under Dean-Stark conditions for azeotropic water removal:

$$

\text{2-Methyl-5-nitrophenylboronic acid} + \text{Pinacol} \xrightarrow[\text{Δ, 12 h}]{\text{p-TsOH}} \text{Target Compound}

$$

While this method theoretically provides 76–82% yields, practical limitations arise from the commercial scarcity of 2-methyl-5-nitrophenylboronic acid and its propensity for protodeboronation during storage.

Transmetallation Approaches

Recent studies demonstrate that lithium triisopropyl borates can serve as stable intermediates for boronate ester synthesis. Treatment of 2-lithio-5-nitrotoluene with triisopropyl borate followed by pinacol exchange generates the target compound in 68% yield:

$$

\text{2-Lithio-5-nitrotoluene} + \text{B(OiPr)₃} \rightarrow \text{Lithium triisopropyl borate} \xrightarrow{\text{Pinacol}} \text{Product}

$$

Though this method avoids palladium catalysts, the need for cryogenic conditions (−78°C) and strict anhydrous handling limits its industrial scalability.

Characterization and Quality Control

Spectroscopic Analysis

Comprehensive characterization data for this compound has been reported:

¹H NMR (400 MHz, CDCl₃):

δ 8.22 (d, J = 2.4 Hz, 1H, ArH),

8.07 (dd, J = 8.4, 2.4 Hz, 1H, ArH),

7.46 (d, J = 8.4 Hz, 1H, ArH),

2.60 (s, 3H, CH₃),

1.35 (s, 12H, pinacol CH₃)

¹³C NMR (101 MHz, CDCl₃):

δ 148.2 (C-NO₂), 137.8 (C-B), 134.5, 131.9, 129.4 (ArC),

83.7 (pinacol C-O), 24.9 (pinacol CH₃), 21.4 (Ar-CH₃)

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥97% purity for material purified via recrystallization from ethanol/water (3:1). Residual palladium levels typically measure <5 ppm by ICP-MS when using Pd(dppf)Cl₂ catalysts.

Industrial-Scale Considerations

Cost Analysis

A comparative economic evaluation of synthesis routes reveals:

| Method | Raw Material Cost (USD/kg) | Energy Cost (USD/kg) | Total (USD/kg) |

|---|---|---|---|

| Miyaura Borylation | 420 | 185 | 605 |

| Boronic Acid Route | 680 | 150 | 830 |

| Transmetallation | 890 | 320 | 1210 |

Emerging Methodologies

Recent advances in photoredox catalysis show promise for boronate ester synthesis under mild conditions. Visible-light-mediated borylation of 2-bromo-5-nitrotoluene using [Ir(ppy)₃] as photocatalyst and bis(catecholato)diboron achieves 78% yield at 25°C. While currently at the research stage, this method could reduce energy costs by 40% compared to thermal approaches.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane undergoes various types of reactions, including:

Oxidation: It can be oxidized to form corresponding boronic acids or borates.

Reduction: It can be reduced to form boronates or other reduced boron species.

Substitution: It participates in Suzuki-Miyaura cross-coupling reactions, where it reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.

Major Products:

Oxidation: Boronic acids or borates.

Reduction: Boronates or reduced boron species.

Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane is primarily used as a reagent in organic synthesis. It serves as a versatile building block for constructing complex organic molecules through various coupling reactions such as Suzuki-Miyaura cross-coupling reactions. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's ability to form stable complexes with various substrates makes it useful in drug discovery and development. It has been investigated for its potential as a precursor in synthesizing biologically active compounds. The nitrophenyl moiety can be modified to enhance pharmacological properties or target specificity.

Material Science

In material science, this compound can be utilized in the development of boron-containing polymers and materials with unique electronic properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Case Studies

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura reactions, it acts as a boron donor, facilitating the formation of carbon-carbon bonds through the transmetalation step with palladium catalysts. The nitro group on the phenyl ring can also participate in electron-withdrawing interactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is part of a broader class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. Key structural variations among analogs include substituent type, position, and electronic effects:

Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound reduces electron density on the phenyl ring, accelerating oxidative addition in palladium-catalyzed couplings compared to methoxy- or alkyl-substituted analogs .

- Steric Effects : The 2-methyl group introduces steric hindrance, which can reduce coupling efficiency with bulky substrates compared to unsubstituted phenylboronates (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane) .

- Fluorinated Analogs : Compounds with perfluoroalkyl chains (e.g., ) exhibit unique solubility in fluorinated solvents and enhanced stability under radical reaction conditions .

Key Research Findings

Regioselectivity in Borylation : Modifying substituents (e.g., nitro vs. methoxy) alters regioselectivity in iridium-catalyzed C–H borylation. Nitro groups favor meta-borylation, while methoxy groups direct ortho-functionalization .

Safety Profiles : Chloro- and nitro-substituted analogs (e.g., ) exhibit higher toxicity (H314: Causes severe skin burns) compared to alkyl- or methoxy-substituted derivatives .

Biological Activity

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane (CAS No. 957062-84-9) is a boron-containing compound with notable applications in medicinal chemistry and materials science. Its unique structural features contribute to its biological activity, particularly in the context of antibacterial and anticancer properties.

- Molecular Formula : C13H18BNO4

- Molecular Weight : 263.1 g/mol

- Structural Characteristics : The compound contains a dioxaborolane ring and a nitrophenyl group, which are critical for its reactivity and biological interactions.

Antibacterial Properties

Recent studies have highlighted the potential of boron-containing compounds in combating antibiotic resistance. This compound has been investigated for its ability to inhibit various bacterial strains.

- Mechanism of Action : The compound exhibits its antibacterial effects by targeting specific enzymes involved in bacterial cell wall synthesis. It forms reversible complexes with these enzymes, thereby inhibiting their function without causing irreversible damage to the bacteria .

-

Case Studies :

- A study demonstrated that derivatives of this compound showed significant activity against Escherichia coli and Staphylococcus aureus, both of which are common pathogens associated with antibiotic resistance .

- Another investigation reported that the compound could restore the efficacy of β-lactam antibiotics against resistant strains by inhibiting β-lactamases .

Anticancer Activity

The potential anticancer properties of this compound have also been explored.

- Boron Neutron Capture Therapy (BNCT) : This compound has been evaluated as a boron carrier in BNCT, a targeted radiotherapy technique for treating malignant tumors. Its ability to selectively accumulate in tumor cells enhances the therapeutic efficacy while minimizing damage to surrounding healthy tissues .

-

Research Findings :

- In vitro studies showed that the compound induced apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS), leading to cell death .

- Further investigations indicated that it could inhibit tumor growth in xenograft models when used in conjunction with neutron irradiation .

Data Summary

| Property/Activity | Description |

|---|---|

| Molecular Formula | C13H18BNO4 |

| Molecular Weight | 263.1 g/mol |

| Antibacterial Activity | Effective against E. coli and S. aureus |

| Mechanism of Action | Inhibits bacterial enzymes via reversible binding |

| Anticancer Potential | Used in BNCT; induces apoptosis in cancer cells |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct boronic esterification. For example, aryl halides or triflates can react with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts. The nitro and methyl substituents require careful regioselective control during coupling. Purification often involves column chromatography under inert conditions to prevent hydrolysis .

- Key Characterization : Confirm structure via / NMR (e.g., aromatic proton shifts at δ 8.0–8.5 ppm for nitro groups) and mass spectrometry (expected [M+H] at m/z 249.07) .

Q. How does the nitro group influence the compound’s stability and reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing nitro group enhances electrophilicity at the boron center, increasing reactivity in Suzuki-Miyaura couplings. However, it may also reduce stability under acidic or aqueous conditions due to potential hydrolysis. Stability testing via TLC or HPLC under varying pH (3–9) is recommended .

Q. What solvent systems are optimal for handling this boronic ester in catalytic applications?

- Experimental Design : Use anhydrous THF or dioxane for reactions requiring solubility, as evidenced by equilibria studies of related dioxaborolanes. Avoid protic solvents (e.g., MeOH) to prevent ester degradation. For spectroscopic studies (NMR), benzene-d may require sonication or heating due to poor solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.